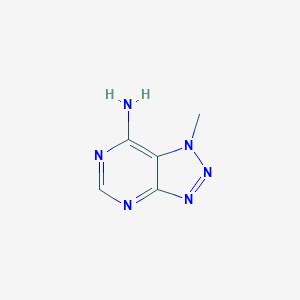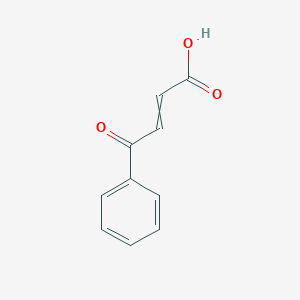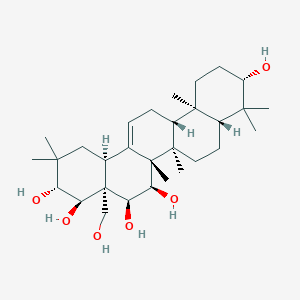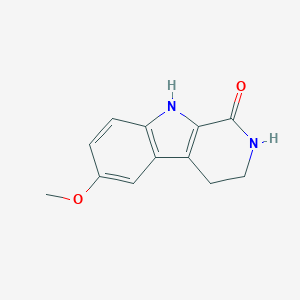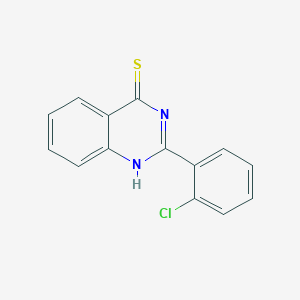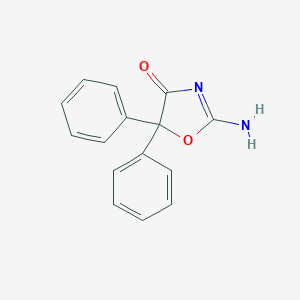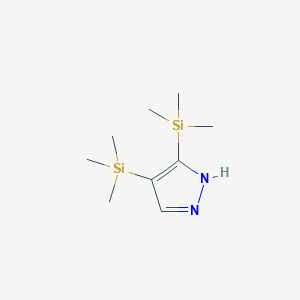
1H-Pyrazole, 3,4-bis(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 3,4-bis(trimethylsilyl)- is a chemical compound with the molecular formula C11H28N2Si2. It is a derivative of pyrazole and is widely used in scientific research for its unique properties.
科学的研究の応用
1H-Pyrazole, 3,4-bis(trimethylsilyl)- has been extensively used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and in the preparation of heterocyclic compounds. It has also been used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks. In addition, it has been studied for its potential use as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the trimethylsilyl group. It has also been shown to form stable complexes with metals, which may be responsible for its catalytic activity.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. However, it has been shown to have low toxicity in laboratory animals and is not considered to be a significant health hazard.
実験室実験の利点と制限
1H-Pyrazole, 3,4-bis(trimethylsilyl)- has several advantages for use in laboratory experiments. It is stable, easy to handle and has a long shelf life. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and some organic solvents.
将来の方向性
There are several future directions for research involving 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the preparation of new materials and in the development of new pharmaceuticals. Further research is needed to fully understand its mechanism of action and its potential uses.
合成法
The synthesis of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- can be achieved through a two-step process. The first step involves the reaction of 3,4-dimethyl-1H-pyrazole with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium carbonate. The second step involves the reaction of the intermediate product with trimethylsilyl chloride to obtain the final product.
特性
CAS番号 |
16037-45-9 |
|---|---|
製品名 |
1H-Pyrazole, 3,4-bis(trimethylsilyl)- |
分子式 |
C9H20N2Si2 |
分子量 |
212.44 g/mol |
IUPAC名 |
trimethyl-(4-trimethylsilyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H20N2Si2/c1-12(2,3)8-7-10-11-9(8)13(4,5)6/h7H,1-6H3,(H,10,11) |
InChIキー |
NFUPVLNCAQULER-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C |
同義語 |
3,4-Bis(trimethylsilyl)-1H-pyrazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



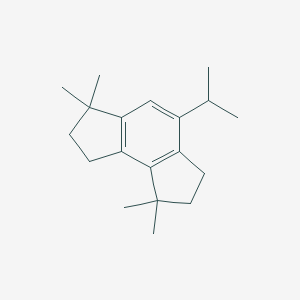
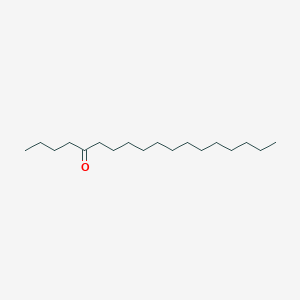
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
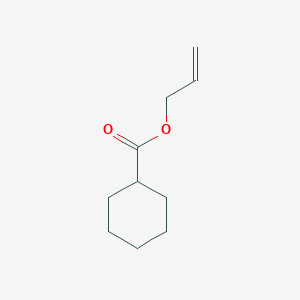
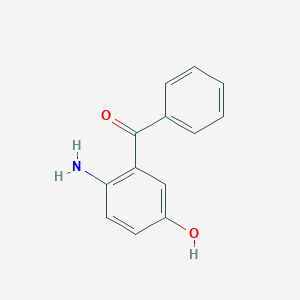
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

